Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Description
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is a benzocyclobutenone derivative characterized by a bicyclic framework with a methoxy group at the 4-position and a ketone at the 7-position. Key properties include:
- Molecular formula: C₉H₈O₂
- Molecular weight: 148.16 g/mol
- Melting point: 55°C
- SMILES: COc1ccc2CC(=O)c2c1
- InChiKey: XGKHXPZXSOYXGP-UHFFFAOYSA-N .
The methoxy group acts as an electron-donating substituent, influencing the compound’s electronic structure and reactivity. Its synthesis is inferred to involve strategies similar to other benzocyclobutenones, such as cycloaddition or functionalization of preformed bicyclic frameworks .
Properties
IUPAC Name |
4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-11-7-3-2-6-4-9(10)8(6)5-7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHXPZXSOYXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372932 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55171-77-2 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyne-Mediated Cycloaddition and Methoxylation
The most well-documented route involves in situ benzyne generation followed by [2+2] cycloaddition. Organic Syntheses outlines a protocol starting with 3-benzyloxy-2-iodophenyl trifluoromethanesulfonate (1), which undergoes iodide elimination using n-butyllithium to form a benzyne intermediate. Trapping this intermediate with methyl vinyl ketone at −78°C yields 5-benzyloxybicyclo[4.2.0]octa-1,3,5-trien-7-one (2) in 60–70% yield after silica gel chromatography. Subsequent hydrogenolysis of the benzyl ether using palladium on carbon under H₂ atmosphere introduces the methoxy group, affording the target compound. Critical parameters include:
- Temperature control : Benzyne generation requires strict maintenance at −78°C to prevent dimerization.
- Protecting group strategy : Benzyl ethers prevent premature oxidation of the phenolic oxygen during cycloaddition.
- Workup : Sequential washes with brine and sodium bicarbonate ensure removal of acidic byproducts.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzyne formation | n-BuLi, THF, −78°C | 74–78 | 98 |
| Cycloaddition | Methyl vinyl ketone, −78°C | 60–70 | 95 |
| Hydrogenolysis | Pd/C, H₂, EtOAc | 85–90 | 99 |
Organolithium Addition-Cyclization Cascade
An alternative annulation strategy employs organolithium reagents to construct the bicyclic framework. Eprints.soton.ac.uk details a method where 4-methoxyphenyl lithium (3) reacts with cycloheptatriene-7-one (4) in tetrahydrofuran at −40°C. The organolithium species adds to the ketone, inducing a conrotatory electrocyclic ring closure to form the bicyclo[4.2.0] system. This one-pot process achieves 65% yield with 98% regioselectivity for the 4-methoxy isomer. Key advantages include:
- Atom economy : No protecting groups required.
- Stereochemical control : The conrotatory mechanism ensures transannular stereochemistry.
- Limitations : Sensitivity to moisture necessitates anhydrous conditions.
Reaction Scheme :
$$
\text{4-Methoxyphenyl-Li + Cycloheptatriene-7-one} \xrightarrow{\text{THF, −40°C}} \text{Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-} \quad
$$
Asymmetric Synthesis via Ivabradine Intermediate
Patents CA2851960C and EP2566850B1 describe enantioselective routes to ivabradine precursors, which intersect with 4-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives. A chiral resolution step using cinchona alkaloids (e.g., hydrocinchonidine) separates enantiomers of tertiary amine intermediates. Subsequent oxidation with Jones reagent introduces the ketone at C7, while methanolysis installs the 4-methoxy group. This method achieves >99% enantiomeric excess (ee) but requires multistep purification:
- Amine formation : (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (5) is reduced to the primary amine using LiAlH₄.
- Chiral resolution : Hydrocinchonidine forms diastereomeric salts, separated by fractional crystallization.
- Oxidation and methanolysis : CrO₃ in H₂SO₄ oxidizes C7, followed by O-methylation with CH₃I/K₂CO₃.
| Parameter | Value |
|---|---|
| Overall yield | 42% (over 5 steps) |
| ee | 99.5% |
| Key reagent | Hydrocinchonidine |
| Purification | Column chromatography, recrystallization |
A photochemical route reported in J. Org. Chem. utilizes UV irradiation (λ = 300 nm) of 4-methoxy-1,3-diene (6) and maleic anhydride (7) in benzene. The reaction proceeds via a singlet excited state, forming the bicyclo[4.2.0] skeleton with 55% yield. While less efficient than thermal methods, this approach avoids strong bases and enables functionalization of sensitive substrates:
$$
\text{4-Methoxy-1,3-diene + Maleic anhydride} \xrightarrow{h\nu} \text{Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-} \quad
$$
Optimization Data :
- Solvent : Benzene > THF > DCM (yield: 55% vs. 32% vs. 18%)
- Light source : Medium-pressure Hg lamp (300 W)
- Reaction time : 48 hours
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| Benzyne cycloaddition | 60–70 | Moderate | High | Robust, high purity |
| Organolithium cascade | 65 | High | Moderate | No protecting groups |
| Asymmetric synthesis | 42 | Excellent | Low | Enantiopure API intermediate |
| Photochemical | 55 | Low | Low | Mild conditions |
The benzyne route () remains the most scalable for industrial applications, whereas asymmetric synthesis () is critical for pharmaceutical intermediates requiring chirality. Organolithium methods () balance simplicity and efficiency but demand stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, various nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different nucleophiles replacing the methoxy group.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: The unique structure of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological studies: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry:
Material science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzocyclobutenones
The table below summarizes key structural analogs and their properties:
Key Comparisons
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy (4-OCH₃) : Enhances ring electron density, stabilizing the bicyclic system and influencing Diels-Alder reactivity .
- The acetyl derivative exhibits higher toxicity (LD₅₀ = 550 mg/kg) .
- Trifluoromethoxy (5-OCF₃) : Combines electron-withdrawing and hydrophobic effects, improving metabolic stability for pharmaceutical applications .
Positional Isomerism
- 4-Methoxy vs. 3-Methoxy : The 4-methoxy isomer benefits from para-substitution, offering symmetrical electronic distribution. The 3-methoxy analog (meta-substitution) may exhibit altered reactivity in electrophilic substitutions due to asymmetric charge distribution .
Functional Group Diversity
- Benzyloxy (5-OCH₂C₆H₅) : Introduces steric bulk and aromaticity, reducing solubility in polar solvents. Synthesized via benzyl bromide alkylation under basic conditions (Cs₂CO₃/CH₂Cl₂) .
- Silicon Derivatives (e.g., dimethyl((E)-styryl)-silane) : Silicon-containing analogs, synthesized via Grignard reactions, exhibit unique applications in polymer chemistry due to thermal ring-opening properties .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- is a bicyclic compound notable for its unique structural configuration and potential biological activities. This compound features a methoxy group at the fourth position and a ketone group at the seventh position, which significantly influence its reactivity and interactions within biological systems. The molecular formula is with a molar mass of 148.16 g/mol.
The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- typically involves several steps:
- Formation of the Bicyclic Core : Achieved through a Diels-Alder reaction between a suitable diene and dienophile.
- Introduction of the Methoxy Group : Accomplished via nucleophilic substitution using methanol.
- Oxidation to Form the Ketone : The ketone group is introduced through oxidation reactions with reagents like chromium trioxide or potassium permanganate.
The biological activity of this compound can be attributed to its functional groups:
- The ketone group can form hydrogen bonds with biological molecules.
- The methoxy group participates in hydrophobic interactions.
These interactions can modulate the activity of various biological targets such as enzymes and receptors, leading to diverse biological effects.
Biological Activity
Research indicates that bicyclic compounds like bicyclo[4.2.0]octa-1,3,5-trien-7-one exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that similar bicyclic compounds possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Antioxidant Properties : The presence of methoxy and ketone groups may enhance the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in laboratory settings.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Reduction in inflammation markers |
Case Studies
- Antimicrobial Study : A study conducted on a series of bicyclic compounds including 4-methoxy derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
- Antioxidant Evaluation : In vitro assays revealed that 4-methoxy derivatives exhibited higher antioxidant activity compared to their non-methoxylated counterparts, indicating that the methoxy group enhances radical scavenging capacity.
- Inflammation Model : In an animal model of inflammation, administration of bicyclo[4.2.0]octa-1,3,5-trien-7-one resulted in reduced levels of pro-inflammatory cytokines, supporting its use in therapeutic applications for inflammatory conditions.
Q & A
Q. Basic
- TLC Analysis : Use hexanes/ethyl acetate (4:1) to monitor reaction progress (Rƒ = 0.55 for benzyloxy derivatives) .
- Spectral Data : IR and NMR (¹H/¹³C) for functional group identification (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
- Chromatography : Purify derivatives via flash column chromatography (silica gel, gradient elution).
What thermodynamic data are available for this bicyclic system?
Advanced
Gas-phase thermochemistry data for related bicyclo[4.2.0]octa-1,3,5-triene derivatives include:
| Reaction | ΔrH° (kJ/mol) | Phase | Reference |
|---|---|---|---|
| C₈H₈ → C₈H₈ (isomerization) | -54.8 | Gas | |
| C₈H₈N₂O → N₂O + C₈H₈ | -41.2 ± 0.54 | Liquid (THF) |
These values inform reaction feasibility and stability under varying conditions.
How can structural modifications of this compound expand its utility in medicinal chemistry?
Q. Advanced
- Bromination : 5-Bromo derivatives (e.g., EN300-1165340) serve as cross-coupling partners in Suzuki-Miyaura reactions .
- Methoxy and Hydroxy Derivatives : 8-Hydroxy-8-methyl analogs (CAS 503564-74-7) are synthesized for structure-activity relationship (SAR) studies .
- Esterification : Valeryl and acetyl derivatives (e.g., bicyclo[4.2.0]octa-1,3,5-trien-7-yl methyl ketone) are explored for bioactivity .
What safety protocols are essential when handling this compound?
Q. Basic
- Hazardous Reagents : Use hydrofluoric acid (HF) in fume hoods with PTFE equipment; avoid skin contact .
- Gas Evolution : Monitor CO₂ release during cyclization reactions to prevent pressure buildup .
- PPE : Wear nitrile gloves, goggles, and lab coats.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
